

Commercial Availability and Synthetic Pathways of Oxazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxazole-4-carbaldehyde

Cat. No.: B056818

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole-4-carbaldehyde is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive aldehyde group and a stable oxazole core, allows for a diverse range of chemical transformations. This guide provides an in-depth overview of the commercial availability of **Oxazole-4-carbaldehyde**, its key chemical properties, and a detailed experimental protocol for its synthesis.

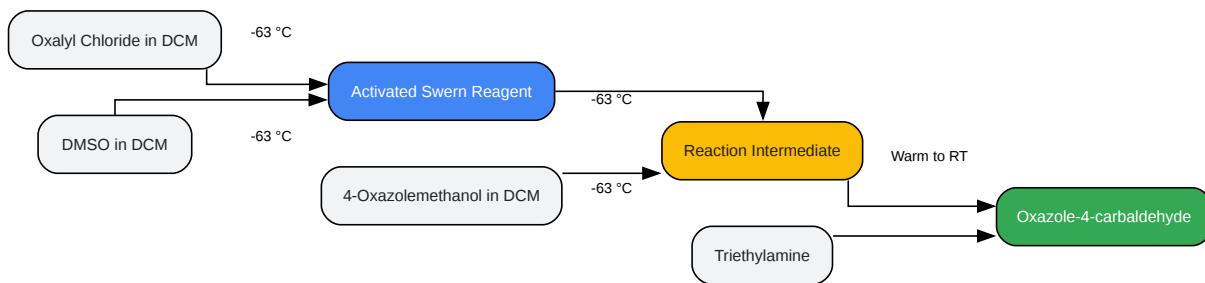
Commercial Suppliers and Physical Properties

Oxazole-4-carbaldehyde is readily available from several chemical suppliers, ensuring its accessibility for research and development purposes. The compound is typically sold as a solid with a purity of 95% or higher. Pricing varies depending on the supplier and the quantity purchased.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)
Sigma-Aldrich	697915	97%	250 mg, 1 g	\$218.00 (250 mg), \$328.00 (1 g)[1]
Amerigo Scientific	-	95%	Contact for details	Contact for details[2]
Apollo Scientific	OR12860	96%	50 mg, 1 g	£15.00 (50 mg), £120.00 (1 g)[3]

Key Chemical Properties:

- Molecular Formula: C₄H₃NO₂[1][2]
- Molecular Weight: 97.07 g/mol [1][2]
- CAS Number: 118994-84-6[1][2]
- Appearance: Solid[1]
- Melting Point: 57-61 °C[1][4]
- SMILES String: O=Cc1ccn1[1][4]
- InChI Key: JBWIIXBEPINWPB-UHFFFAOYSA-N[1]


Synthetic Protocol: Oxidation of 4-Oxazolemethanol

A common and effective method for the laboratory-scale synthesis of **Oxazole-4-carbaldehyde** is the Swern oxidation of 4-oxazolemethanol. This procedure utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.

Experimental Procedure:

- Activator Preparation: A solution of oxalyl chloride (17.3 mL, 204 mmol) in anhydrous dichloromethane (200 mL) is cooled to -63 °C. To this, a solution of dimethyl sulfoxide (19.3 mL, 272 mmol) in anhydrous dichloromethane (200 mL) is added slowly and dropwise, maintaining the temperature at -63 °C. The resulting mixture is stirred for 15 minutes.[5]
- Alcohol Addition: A solution of 4-oxazolemethanol (13.5 g, 204 mmol) in anhydrous dichloromethane (200 mL) is added dropwise to the reaction mixture over a period of 15 minutes, ensuring the temperature remains at -63 °C.[5]
- Oxidation: The reaction mixture is stirred for an additional 60 minutes at -63 °C.[5]
- Quenching: Triethylamine (53.1 mL, 381 mmol) is added to the reaction mixture, which is then allowed to gradually warm to room temperature.[5]
- Work-up and Extraction: Upon completion of the reaction, the mixture is treated with a 10% aqueous citric acid solution. The product is extracted with dichloromethane (4 times) and ethyl acetate (2 times). The combined organic phases are washed with a small amount of saturated aqueous sodium bicarbonate solution and then re-extracted with dichloromethane (3 times).[5]
- Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Swern oxidation workflow for the synthesis of **Oxazole-4-carbaldehyde**.

General Synthetic Considerations for Oxazoles

The synthesis of the oxazole ring itself can be achieved through various methods. The van Leusen oxazole synthesis is a notable example, involving the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.^{[6][7]} This method is particularly useful for preparing 5-substituted oxazoles.^[6] Other classical methods for oxazole synthesis include the Robinson-Gabriel synthesis and the Fischer oxazole synthesis.^[7] The choice of synthetic route often depends on the desired substitution pattern on the oxazole ring. For instance, the Vilsmeier-Haack reaction can be employed to introduce a formyl group at the 5-position of the oxazole ring.^[8]

Conclusion

Oxazole-4-carbaldehyde is a commercially accessible and synthetically versatile compound. The provided information on its suppliers, properties, and a detailed synthetic protocol offers a valuable resource for researchers engaged in drug discovery and materials science. The straightforward oxidation of the corresponding alcohol provides a reliable method for its laboratory preparation, enabling further exploration of its chemical reactivity and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Oxazolecarbaldehyde 97 118994-84-6 [sigmaaldrich.com]
- 2. 1,3-Oxazole-4-carbaldehyde - Amerigo Scientific [amerigoscientific.com]
- 3. 118994-84-6 Cas No. | 1,3-Oxazole-4-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 4. scientificlabs.ie [scientificlabs.ie]
- 5. Oxazole-4-carbaldehyde CAS#: 118994-84-6 [amp.chemicalbook.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Commercial Availability and Synthetic Pathways of Oxazole-4-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056818#commercial-availability-and-suppliers-of-oxazole-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com